Tris[3,4,5-tris(trifluoromethyl)phenyl]borane

Lewis acidity electron-withdrawing group count computed molecular properties

Tris[3,4,5-tris(trifluoromethyl)phenyl]borane belongs to the halogenated triarylborane family, a class of potent main-group Lewis acids widely employed in frustrated Lewis pair (FLP) chemistry and metal-free catalysis. This compound features three 3,4,5-tris(trifluoromethyl)phenyl rings bonded to a central boron atom, yielding a molecular formula of C27H6BF27 and a molecular weight of 854.1 g·mol⁻¹.

Molecular Formula C27H6BF27
Molecular Weight 854.1 g/mol
CAS No. 916336-48-6
Cat. No. B3302370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[3,4,5-tris(trifluoromethyl)phenyl]borane
CAS916336-48-6
Molecular FormulaC27H6BF27
Molecular Weight854.1 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F)(C2=CC(=C(C(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F)C3=CC(=C(C(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C27H6BF27/c29-19(30,31)10-1-7(2-11(20(32,33)34)16(10)25(47,48)49)28(8-3-12(21(35,36)37)17(26(50,51)52)13(4-8)22(38,39)40)9-5-14(23(41,42)43)18(27(53,54)55)15(6-9)24(44,45)46/h1-6H
InChIKeyRGGOCQMJTRZYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris[3,4,5-tris(trifluoromethyl)phenyl]borane (CAS 916336-48-6): A Next-Generation Perfluorinated Triarylborane Lewis Acid for Metal-Free Catalysis


Tris[3,4,5-tris(trifluoromethyl)phenyl]borane [1] belongs to the halogenated triarylborane family, a class of potent main-group Lewis acids widely employed in frustrated Lewis pair (FLP) chemistry and metal-free catalysis [2]. This compound features three 3,4,5-tris(trifluoromethyl)phenyl rings bonded to a central boron atom, yielding a molecular formula of C27H6BF27 and a molecular weight of 854.1 g·mol⁻¹ [1]. Unlike the archetypal tris(pentafluorophenyl)borane [B(C6F5)3] or the more recently popularized tris[3,5-bis(trifluoromethyl)phenyl]borane (BArF3), this derivative incorporates nine –CF3 groups arranged in a symmetric 3,4,5-substitution pattern that provides a distinct steric and electronic profile, making it a candidate for transformations where conventional fluorinated boranes exhibit limited activity or selectivity.

Why B(C6F5)3 or BArF3 Cannot Simply Replace Tris[3,4,5-tris(trifluoromethyl)phenyl]borane in Demand-Driven Catalysis


Halogenated triarylboranes are not interchangeable drop-in reagents. The Lewis acidity, steric shielding, and solution behavior of each derivative are exquisitely sensitive to the number, position, and nature of electron-withdrawing substituents [1]. B(C6F5)3, with five ortho-fluorine atoms, exhibits extreme Lewis acidity but suffers from severe steric congestion that impedes substrate access and precludes certain transformations (e.g., alkene hydroboration with pinacolborane) [2]. BArF3, bearing two meta-CF3 groups per ring, alleviates ortho-steric hindrance but at the cost of reduced acidity relative to fully fluorinated analogs [3]. Tris[3,4,5-tris(trifluoromethyl)phenyl]borane occupies a unique niche: its 3,4,5-CF3 pattern avoids ortho-substitution entirely while delivering nine strongly electron-withdrawing –CF3 groups, a combination not achievable with any commercially dominant triarylborane. Generic substitution without accounting for these structural determinants can lead to catalytic inactivity, altered substrate scope, or irreproducible results.

Quantitative Differentiation of Tris[3,4,5-tris(trifluoromethyl)phenyl]borane vs. Closest Analogs: A Head-to-Head Evidence Compilation


Electron-Withdrawing Group Count: Nine –CF3 Moieties vs. BArF3 (Six –CF3) and B(C6F5)3 (Fifteen C–F Bonds)

Tris[3,4,5-tris(trifluoromethyl)phenyl]borane incorporates a total of nine –CF3 substituents (three per aryl ring), each contributing a strong −I inductive effect to the boron center [1]. In comparison, BArF3 [tris(3,5-bis(trifluoromethyl)phenyl)borane] contains only six –CF3 groups, while B(C6F5)3 carries fifteen C–F bonds but zero –CF3 moieties. The –CF3 group is a more potent electron-withdrawing substituent than aromatic fluorine in terms of Hammett σp and σm constants (σm = 0.43 for CF3 vs. 0.34 for F; σp = 0.54 for CF3 vs. 0.06 for F), meaning that the cumulative inductive withdrawal in the target compound is expected to surpass that of BArF3 and approach that of B(C6F5)3, while offering entirely different steric characteristics [2].

Lewis acidity electron-withdrawing group count computed molecular properties

Steric Accessibility at Boron: No Ortho Substituents vs. Six Ortho-Fluorines in B(C6F5)3

The 3,4,5-substitution pattern of the aryl rings in the target compound places all –CF3 groups at meta and para positions relative to the boron–carbon bond, leaving the ortho positions unsubstituted (occupied only by aromatic C–H) [1]. This stands in stark contrast to B(C6F5)3, where six ortho-fluorine atoms create a severely congested environment around the boron center that is known to preclude the formation of key catalytic intermediates, including the inability of B(C6F5)3 to engage in substituent redistribution with pinacolborane (HBpin), a mechanistic step essential for alkene hydroboration catalysis [2]. BArF3, which also lacks ortho substituents (bearing –CF3 groups at meta positions only), was demonstrated to successfully catalyze the hydroboration of styrene derivatives and aliphatic alkenes with HBpin, whereas B(C6F5)3 remained inert under identical conditions [2]. The target compound, sharing the same ortho-unsubstituted topology as BArF3 but with enhanced electron withdrawal, is predicted to exhibit comparable or improved substrate accessibility for bulky or demanding substrates.

steric hindrance substrate accessibility catalyst design

Predicted Lipophilicity and Solubility Profile: Computed LogP ~11.37 for Tris[3,4,5-tris(trifluoromethyl)phenyl]borane

The computed octanol–water partition coefficient (LogP) for the target compound is approximately 11.37 , indicating extremely high lipophilicity. For comparison, B(C6F5)3 (C18F15B, MW 511.96) has a significantly lower molecular weight and fewer hydrophobic –CF3 groups, resulting in a lower LogP (predicted ~6–7 based on fragment-based calculations) [1]. The heightened lipophilicity of the target compound arises from the nine hydrophobic –CF3 moieties and the absence of polar C–F bonds in the ortho positions. This property profile suggests superior solubility in non-polar organic solvents (e.g., toluene, hexanes) and enhanced compatibility with hydrophobic reaction media, which can be advantageous in continuous-flow processes or in reactions where catalyst leaching into aqueous phases must be avoided. However, quantitative experimental solubility data for the target compound remain unpublished, and this evidence represents a computed prediction.

lipophilicity solubility computed physicochemical properties

Positional Isomer Advantage: 3,4,5-Substitution vs. 2,4,6-Substitution—Predicted Impact on Boron Lewis Acidity and Conformational Flexibility

Two positional isomers of tris[tris(trifluoromethyl)phenyl]borane exist: the 3,4,5-isomer (target compound, CAS 916336-48-6) and the 2,4,6-isomer (CAS 916336-47-5). Quantum-chemical studies on closely related triarylborane isomers have established that the substitution position profoundly affects both Lewis acidity and molecular conformation. In the 2,4,6-isomer, the two ortho –CF3 groups create significant steric congestion that can twist the aryl rings out of conjugation with the boron p-orbital, thereby reducing π-delocalization and modulating Lewis acidity [1]. The 3,4,5-isomer, by relocating all –CF3 groups away from the ortho positions, is expected to allow greater coplanarity of the aryl rings with the boron center, enhancing π-acceptor character and yielding a different Lewis acidity profile. Experimental studies on tris{bis(trifluoromethyl)phenyl}borane isomers confirm that substitution pattern alters electrochemical oxidation potentials and FLP reactivity, with meta-substituted isomers exhibiting distinct behavior from ortho-substituted ones [1]. Direct head-to-head experimental Gutmann–Beckett or fluoride ion affinity data for the two tris-CF3 isomers are not yet publicly available; this inference is based on class-level SARs.

positional isomer structure–activity relationship Lewis acidity modulation

Procurement-Driven Application Scenarios for Tris[3,4,5-tris(trifluoromethyl)phenyl]borane in Metal-Free Catalysis and Materials Science


Metal-Free Hydroboration of Aldehydes, Ketones, and Imines with Enhanced Substrate Scope

Based on its ortho-unsubstituted architecture and high –CF3 count, this compound is expected to serve as an effective catalyst for the hydroboration of carbonyl and imine substrates. The absence of ortho steric hindrance permits coordination of sterically demanding ketones and ketimines that are unreactive with B(C6F5)3, while the nine electron-withdrawing –CF3 groups provide sufficient Lewis acidity to activate the B–H bond of pinacolborane or catecholborane [1]. Application of microwave irradiation may further extend the substrate scope to include alkenes and alkynes, as demonstrated for the structurally analogous tris(3,4,5-trifluorophenyl)borane [2].

Frustrated Lewis Pair (FLP) Hydrogen Activation with Tunable Steric Demand

The unique 3,4,5-CF3 substitution pattern, which avoids ortho-fluorine crowding, is anticipated to facilitate the formation of frustrated Lewis pairs with bulky amines or phosphines. Related ortho-unsubstituted triarylboranes such as BArF3 and BTolF have been shown to activate H2 under mild conditions when paired with 2,2,6,6-tetramethylpiperidine or DABCO [1]. The higher CF3 count in the target compound is expected to enhance hydride affinity relative to BArF3 while maintaining the steric accessibility required for productive FLP formation, enabling metal-free hydrogenation of imines, enamines, and N-heterocycles.

Hydrosilylation Catalysis in Non-Polar Solvent Systems

The extreme lipophilicity (computed LogP ~11.37) of this compound supports its use in hydrosilylation reactions conducted in hydrocarbon solvents such as toluene or hexanes. Systematic studies of fluorinated triarylboranes have shown that solvent polarity and catalyst solubility significantly influence Si–H bond activation efficiency [1]. The target compound's enhanced solubility in non-polar media may enable higher catalyst loadings without phase separation, potentially improving turnover frequencies for the hydrosilylation of ketones and ketimines compared to less lipophilic alternatives.

Co-Catalyst for d-Block Metal Complex Activation in Olefin Polymerization

As a member of the highly fluorinated triarylborane family, this compound can abstract labile ligands (e.g., methyl groups) from Group 4 or lanthanide metal complexes to generate weakly coordinating borate anions, a key step in metallocene and post-metallocene olefin polymerization catalysis [1]. The 3,4,5-CF3 pattern provides a distinct anion coordination profile compared to B(C6F5)3-derived anions, which may influence polymer microstructure (tacticity, molecular weight distribution) when used as a co-catalyst with constrained-geometry catalysts.

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